molecular formula C10H11NO2S B012501 2,4-Dimethoxy-7-methyl-1,3-benzothiazole CAS No. 108773-01-9

2,4-Dimethoxy-7-methyl-1,3-benzothiazole

Cat. No. B012501
CAS RN: 108773-01-9
M. Wt: 209.27 g/mol
InChI Key: BEXHMUOPDSFMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-7-methyl-1,3-benzothiazole (DMBT) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMBT is a benzothiazole derivative that contains two methoxy groups and a methyl group attached to the benzene ring. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole is not well understood, but it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has also been shown to modulate the activity of various neurotransmitter receptors, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
2,4-Dimethoxy-7-methyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has been shown to scavenge free radicals and protect cells from oxidative damage. 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,4-Dimethoxy-7-methyl-1,3-benzothiazole has several advantages for lab experiments, including its ease of synthesis, low toxicity, and unique properties. However, 2,4-Dimethoxy-7-methyl-1,3-benzothiazole also has some limitations, including its low solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for the study of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole, including the development of new synthetic methods for the compound, the elucidation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, the study of 2,4-Dimethoxy-7-methyl-1,3-benzothiazole in material science and environmental science is likely to continue, with a focus on the synthesis of new organic materials and the development of new fluorescent probes for the detection of heavy metal ions in water.

Synthesis Methods

2,4-Dimethoxy-7-methyl-1,3-benzothiazole can be synthesized using different methods, including the reaction of 2-aminobenzenethiol with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by cyclization to form the benzothiazole ring. Another method involves the reaction of 2-aminothiophenol with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by oxidation using hydrogen peroxide to form the benzothiazole ring.

Scientific Research Applications

2,4-Dimethoxy-7-methyl-1,3-benzothiazole has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has shown potential as a lead compound for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has been used as a building block for the synthesis of new organic materials with unique properties. In environmental science, 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

properties

CAS RN

108773-01-9

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2,4-dimethoxy-7-methyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NO2S/c1-6-4-5-7(12-2)8-9(6)14-10(11-8)13-3/h4-5H,1-3H3

InChI Key

BEXHMUOPDSFMNX-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)OC

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)OC

synonyms

Benzothiazole, 2,4-dimethoxy-7-methyl- (9CI)

Origin of Product

United States

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